molecular formula C13H10N6 B14165439 9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine CAS No. 4022-96-2

9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine

Cat. No.: B14165439
CAS No.: 4022-96-2
M. Wt: 250.26 g/mol
InChI Key: KXOMHXDKMHUTQT-UHFFFAOYSA-N
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Description

9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a triazole ring fused to a purine moiety, with a benzyl group attached at the 9th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 9-benzyl-9H-purine-6-amine with hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Alkyl halides, nucleophiles, solvents like DMF or dichloromethane.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with altered functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. It can also interact with nucleic acids, affecting processes like DNA replication and transcription.

Comparison with Similar Compounds

    1,2,4-Triazolo[3,4-b]pyridazine: Another triazole-fused heterocycle with similar biological activities.

    1,2,4-Triazolo[3,4-d]pyrimidine: Shares structural similarities and is also studied for its medicinal properties.

    1,2,4-Triazolo[4,3-a]quinoline: Known for its potential as an anticancer agent.

Uniqueness: 9-Benzyl-9h-[1,2,4]triazolo[3,4-i]purine stands out due to its unique benzyl substitution at the 9th position, which can enhance its binding affinity and specificity towards certain biological targets

Properties

CAS No.

4022-96-2

Molecular Formula

C13H10N6

Molecular Weight

250.26 g/mol

IUPAC Name

9-benzyl-[1,2,4]triazolo[3,4-f]purine

InChI

InChI=1S/C13H10N6/c1-2-4-10(5-3-1)6-18-7-14-12-11(18)13-17-16-9-19(13)8-15-12/h1-5,7-9H,6H2

InChI Key

KXOMHXDKMHUTQT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2C4=NN=CN4C=N3

Origin of Product

United States

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